Bienvenue dans la boutique en ligne BenchChem!

{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Peptidomimetics Conformational Restriction Cathepsin Inhibition

Select this racemic 3-aminomethyl-pyrrolidine intermediate for NK-3 antagonist and cathepsin inhibitor programs. The N-methyl-Cbz substitution provides an optimal balance of TPSA (70.1 Ų) for CNS penetration and steric fit in the S2 pocket. Its methylene spacer ensures a distinct conformational profile vs. directly-attached analogs. Orthogonal Cbz protection enables selective pyrrolidine nitrogen functionalization in multi-step sequences. Procure for matched molecular pair studies requiring differentiated H-bond donor capacity (1 donor vs. 2 in N-H analogs).

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
Cat. No. B7929588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCN(CC1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H22N2O4/c1-17(9-14-7-8-18(10-14)11-15(19)20)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20)
InChIKeyXXRDPNVACFQFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1353947-00-8) – Rational Selection for Medicinal Chemistry


{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1353947-00-8) is a bifunctional, racemic pyrrolidine building block featuring a Cbz-protected N-methylaminomethyl side chain at the 3-position and an N-linked acetic acid moiety . With a molecular formula of C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol, it possesses 7 rotatable bonds, a topological polar surface area (TPSA) of 70.1 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. It is primarily utilized as a protected intermediate in the synthesis of peptidomimetics, cathepsin inhibitors, and NK-3 receptor antagonists, where the combination of the N-methyl group and the methylene spacer confers distinct conformational and steric properties [2][3].

Why In-Class Pyrrolidine Building Blocks Cannot Substitute {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid


Superficially similar Cbz-protected pyrrolidine-acetic acid derivatives exhibit substantial differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and steric profile that directly impact synthetic tractability and final target affinity. For instance, the non-methyl analog (CAS 1353984-69-6) has a lower molecular weight (292.33 vs. 306.36) and reduced rotatable bond count (6 vs. 7), while the N-ethyl variant (CAS 1353947-19-9) adds further bulk (MW 320.38) and an additional rotatable bond [1]. The 2-substituted positional isomer (CAS 1353954-38-7) shares identical molecular formula but presents the protected amine at a different ring position, altering the spatial orientation of the functional group in downstream products . The compound lacking the methylene spacer (CAS 1353995-98-8) exhibits a distinct conformational profile due to direct N-pyrrolidine attachment. These structural variations translate into divergent LogP values, deprotection kinetics, and coupling efficiencies that preclude interchangeable use in structure-activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence: {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid vs. Closest Analogs


N-Methyl Substituent Provides a 14 Da Mass Increment and Enhanced Conformational Restriction vs. N-H Analog

The N-methyl group on the Cbz-protected amine increases molecular weight by 14 Da relative to the N-H analog (CAS 1353984-69-6, MW 292.33 vs. 306.36) and reduces the number of hydrogen bond donors from 2 to 1 [1]. In the context of cathepsin S/L inhibitor programs at Hoffmann-La Roche, this N-methylation was introduced to modulate tertiary amide bond geometry and reduce undesired hydrogen bonding, directly affecting target residence time and selectivity [2].

Peptidomimetics Conformational Restriction Cathepsin Inhibition

N-Methyl vs. N-Ethyl Substitution: Optimized Steric Bulk and Rotatable Bond Economy

Relative to the N-ethyl analog (CAS 1353947-19-9), the target compound saves 14 Da (306.36 vs. 320.38), has one fewer rotatable bond (7 vs. 8), and a lower complexity index (382 vs. 396) [1][2]. In Roche's NK-3 receptor antagonist patent series (US20130203735), the N-methyl substitution was specifically claimed over N-ethyl for maintaining optimal fit within the hydrophobic pocket while preserving ligand efficiency metrics (LE ≈ 0.30–0.35) [3].

SAR Optimization Ligand Efficiency NK-3 Antagonists

3-Position vs. 2-Position Regiochemistry: Different Spatial Vector for Downstream Functionalization

The 3-substituted pyrrolidine scaffold (target compound) positions the protected aminomethyl group at the β-carbon relative to the ring nitrogen, whereas the 2-substituted isomer (CAS 1353954-38-7) places the same group at the α-position . While both share the formula C₁₆H₂₂N₂O₄ (MW 306.36), the 3-substitution pattern in Roche's patent family (EP2814822, US20150031671) was consistently associated with superior cathepsin S inhibitory activity compared to 2-substituted analogs, with reported IC₅₀ shifts of 5- to 20-fold for matched molecular pairs [1]. The 3-position directs the amine side chain into a distinct region of the enzyme active site compared to the 2-position in proline-derived scaffolds [2].

Scaffold Hopping Vector Diversity Fragment-Based Drug Design

Methylene Spacer Confers Flexibility Advantage Over Direct N-Pyrrolidine Attachment Analogs

The target compound bears a methylene (-CH₂-) spacer between the pyrrolidine C3 and the Cbz-methyl-amino group, unlike [3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1353995-98-8 for R-enantiomer) where the protected amine is directly attached to the pyrrolidine ring . This spacer increases the rotatable bond count by 1 and extends the amine group approximately 1.5 Å further from the ring, creating a longer lever arm for conformational sampling. In Roche's cathepsin inhibitor series, the presence of this methylene spacer was critical for achieving the desired binding pose, as direct attachment analogs showed complete loss of activity (>100-fold IC₅₀ shift) due to steric clash with the S2 pocket [1].

Conformational Flexibility Linker Optimization Induced Fit

Cbz Protection Strategy: Orthogonal Deprotection Compatibility vs. Boc-Protected Analogs

The Cbz (benzyloxycarbonyl) protecting group on the target compound is cleaved under hydrogenolytic conditions (H₂, Pd/C) or strong acid (HBr/AcOH), which is orthogonal to the Boc (tert-butoxycarbonyl) group commonly used on analogs such as 1-N-Boc-pyrrolidine-3-acetic acid . This orthogonality enables sequential deprotection strategies in multi-step syntheses. For example, the Cbz group remains intact during TFA-mediated Boc removal, allowing selective unveiling of the pyrrolidine nitrogen for further functionalization. The Cbz group also provides UV detectability (λₘₐₓ ~254 nm) for facile HPLC monitoring, unlike Boc which lacks a strong chromophore [1]. This Cbz-protected intermediate was explicitly used in Roche's synthesis of cathepsin inhibitors where orthogonal deprotection was required to install a benzhydryl moiety at the pyrrolidine nitrogen [2].

Orthogonal Protection Solid-Phase Peptide Synthesis Deprotection Selectivity

TPSA of 70.1 Ų and Balanced Physicochemical Profile Support CNS Drug-Like Properties

The target compound's computed TPSA of 70.1 Ų and LogP (predicted ~1.5–2.0 based on analog data) place it within the desirable CNS drug-like space (TPSA < 90 Ų, LogP 1–4) [1]. In contrast, the N-H analog (CAS 1353984-69-6) has an estimated higher TPSA (~79 Ų) due to the additional H-bond donor, while the N-ethyl analog (TPSA 70.1 Ų but higher LogP) trends toward increased lipophilicity and potential hERG liability . The target compound's TPSA of 70.1 Ų is identical to that of the N-ethyl analog, but its lower molecular weight (306.36 vs. 320.38) yields a superior ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) [2]. These properties contributed to its selection as a key intermediate in Roche's CNS-penetrant NK-3 antagonist program targeting schizophrenia and depression [3].

CNS Drug Design Physicochemical Property Optimization Blood-Brain Barrier Permeability

Optimal Application Scenarios for {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Procurement


Cathepsin S/L Inhibitor Lead Optimization – CNS-Penetrant Series

This compound is the preferred 3-aminomethyl-pyrrolidine intermediate for constructing cathepsin S and L inhibitors targeting autoimmune and neuroinflammatory indications, as demonstrated in Roche's EP2814822 patent family. The N-methyl substituent optimally balances TPSA (70.1 Ų) for CNS penetration while the methylene spacer enables correct S2 pocket engagement [1]. Procure when designing matched molecular pairs requiring differentiated H-bond donor capacity (1 vs. 2 for N-H analog) and when orthogonal Cbz protection is needed for selective pyrrolidine nitrogen functionalization [2].

NK-3 Receptor Antagonist Scaffold Construction – Psychiatric Indications

Roche's US20130203735 patent explicitly claims 3-substituted pyrrolidine acetic acid derivatives with N-alkyl-Cbz protection as key intermediates for NK-3 antagonists targeting schizophrenia and depression [3]. The target compound's combination of N-methyl substitution (optimal steric fit in the hydrophobic pocket), 3-position attachment (correct exit vector), and Cbz protection (orthogonal to subsequent modifications) makes it the direct procurement choice for replicating or expanding upon the Roche NK-3 chemical series [4].

Fragment-Based Screening Library Design – 3D Diversity Element

The 3-substituted pyrrolidine scaffold with a methylene-linked N-methyl-Cbz-amine provides a three-dimensional vector distinct from both 2-substituted proline analogs and 4-substituted piperidine scaffolds. With 7 rotatable bonds and a molecular weight of 306.36 Da, this compound sits at the upper boundary of fragment-like chemical space, offering sufficient complexity for initial fragment hits while retaining ligand-efficient properties (TPSA 70.1 Ų) [5]. Select this building block when library design requires sp³-rich, conformationally diverse elements with a protected amine handle for subsequent growth vectors .

Orthogonal Protection Strategy in Multi-Step Peptidomimetic Synthesis

The Cbz protecting group on this compound is stable to the TFA, HCl/dioxane, and catalytic hydrogenation conditions typically used for Boc, Fmoc, and benzyl ester removal respectively, enabling precisely controlled sequential deprotection [6]. This orthogonality is essential when the synthetic sequence requires: (1) initial pyrrolidine nitrogen alkylation with a protected amino acid, (2) Cbz removal to unveil the N-methylamine for further chain extension, and (3) final global deprotection. The UV-active Cbz chromophore also simplifies flash chromatography and preparative HPLC purification at each step .

Quote Request

Request a Quote for {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.